molecular formula C17H19NO6S B2899372 4-methyl-N-{[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}benzene-1-sulfonamide CAS No. 1418113-92-4

4-methyl-N-{[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}benzene-1-sulfonamide

Cat. No. B2899372
CAS RN: 1418113-92-4
M. Wt: 365.4
InChI Key: AXNAZMGNCJOQIB-RMHZUWNSSA-N
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Description

4-methyl-N-{[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H19NO6S and its molecular weight is 365.4. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-{[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-{[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychiatric Medication Development

Lurasidone is primarily used as an antipsychotic medication . It’s designed to treat schizophrenia and bipolar depression by affecting neurotransmitters in the brain, such as serotonin and dopamine . Its efficacy in treating these mental health conditions makes it a valuable compound in psychiatric medication development.

Neuropharmacological Studies

The compound’s interaction with various neurotransmitter systems also makes it a subject of neuropharmacological studies. Researchers use Lurasidone to understand the pathophysiology of psychiatric disorders and the mechanisms of action of antipsychotic drugs .

Biomolecule-Ligand Interaction Analysis

Lurasidone serves as a ligand in the study of biomolecule-ligand complexes . This application is crucial in understanding how drugs interact with biological targets, which is essential for drug design and development .

Free Energy Calculations

In computational chemistry, Lurasidone is used in free energy calculations . These calculations help predict the stability and affinity of drug-ligand complexes, informing the drug design process .

Structure-Based Drug Design

The compound’s detailed structure is utilized in structure-based drug design (SBDD) . SBDD involves designing new medications based on the three-dimensional structure of biological targets, which Lurasidone helps to elucidate .

X-Ray Crystallography Refinement

Lurasidone is also used in the refinement of X-ray crystal complexes . This application is part of the process to determine the atomic and molecular structure of a crystal, allowing scientists to visualize the arrangement of atoms in a compound .

Synthesis of Optically Active Polymers

The compound’s structure is beneficial in synthesizing optically active polymers . These polymers have applications in creating advanced materials with specific light interaction properties .

Polymerization Studies

Lastly, Lurasidone-related structures are used in studying polymerization mechanisms . Understanding these mechanisms is vital for developing new polymeric materials with desired physical and chemical properties .

properties

IUPAC Name

4-methyl-N-[[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-10-3-5-11(6-4-10)25(21,22)18-9-17-8-7-16(2,24-17)12-13(17)15(20)23-14(12)19/h3-6,12-13,18H,7-9H2,1-2H3/t12-,13+,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNAZMGNCJOQIB-RMHZUWNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC23CCC(O2)(C4C3C(=O)OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC[C@]23CC[C@](O2)([C@H]4[C@@H]3C(=O)OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}benzene-1-sulfonamide

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